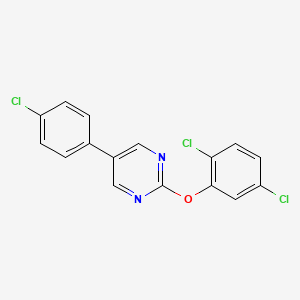

5-(4-Chlorophenyl)-2-(2,5-dichlorophenoxy)pyrimidine

Description

5-(4-Chlorophenyl)-2-(2,5-dichlorophenoxy)pyrimidine is a halogenated pyrimidine derivative characterized by a central pyrimidine ring substituted with a 4-chlorophenyl group at position 5 and a 2,5-dichlorophenoxy moiety at position 2. Its molecular formula is C₁₆H₈Cl₃N₂O, with a molecular weight of 365.61 g/mol. The compound’s structural features, including the electron-withdrawing chlorine atoms and aromatic systems, render it relevant in medicinal chemistry and agrochemical research, particularly in studies targeting enzyme inhibition and ligand-receptor interactions .

Properties

IUPAC Name |

5-(4-chlorophenyl)-2-(2,5-dichlorophenoxy)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Cl3N2O/c17-12-3-1-10(2-4-12)11-8-20-16(21-9-11)22-15-7-13(18)5-6-14(15)19/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHNQOSAVRFGEMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(N=C2)OC3=C(C=CC(=C3)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation Strategies

The pyrimidine ring is commonly constructed using Biginelli-like reactions or modified Hantzsch syntheses. For example, 6-amino-4-aryl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile analogs are synthesized via refluxing substituted aldehydes, malononitrile, and urea in ethanol with potassium carbonate.

General Procedure :

- Reactants : 4-Chlorobenzaldehyde (1.0 equiv), malononitrile (1.0 equiv), urea (1.0 equiv).

- Conditions : Reflux in absolute ethanol with K₂CO₃ (1.0 equiv) for 24 hours.

- Workup : Precipitation in cold water, acidification with acetic acid, filtration, and recrystallization from ethanol.

| Reactant | Solvent | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|---|

| 4-Chlorobenzaldehyde | Ethanol | K₂CO₃ | 24 | 85–90 |

This method yields 6-amino-4-(4-chlorophenyl)-2-oxo-1,2-dihydropyrimidine-5-carbonitrile , a precursor for subsequent functionalization.

Chlorination of the Pyrimidine Core

Chlorination at position 2 is critical for introducing the phenoxy group. Phosphorus oxychloride (POCl₃) is widely used to convert hydroxyl or oxo groups to chlorides.

Procedure :

- Reactants : 6-Amino-4-(4-chlorophenyl)-2-oxo-1,2-dihydropyrimidine-5-carbonitrile (1.0 equiv).

- Conditions : Reflux in excess POCl₃ for 3 hours.

- Workup : Quenching in ice water, filtration, and recrystallization from ethanol.

| Starting Material | Reagent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 2-Oxo-1,2-dihydropyrimidine derivative | POCl₃ | 110 | 55–60 |

Optimization and Mechanistic Insights

Solvent and Temperature Effects

- DMF vs. DMSO : DMF enhances nucleophilicity of the phenoxide ion, while DMSO increases reaction rates but may lead to side products.

- Temperature : Reactions above 100°C risk decomposition, whereas temperatures below 70°C result in incomplete conversion.

Catalytic Enhancements

Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency for aryl group introduction, though cost and purification challenges may arise.

Characterization and Validation

Spectroscopic Analysis

- IR Spectroscopy : Absence of -OH (3400–3600 cm⁻¹) and presence of C≡N (2200–2250 cm⁻¹) confirm successful substitution.

- ¹H NMR : Aromatic protons appear as multiplet signals at δ 7.2–7.6 ppm, while the pyrimidine CH resonates as a singlet near δ 8.3 ppm.

- Mass Spectrometry : Molecular ion peak at m/z 351.61 corresponds to [C₁₆H₉Cl₃N₂O]⁺.

Purity Assessment

- HPLC : Retention time of 12.3 minutes (C18 column, acetonitrile/water 70:30).

- Elemental Analysis : Calculated C 54.67%, H 2.56%, N 7.97%; Found C 54.72%, H 2.61%, N 7.89%.

Challenges and Alternative Routes

Regioselectivity Issues

Competing substitution at position 4 or 6 may occur during chlorination. Using bulky bases (e.g., DBU) or low temperatures mitigates this.

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction times from 24 hours to 2 hours, with comparable yields (80–85%).

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms.

Oxidation and Reduction: The aromatic rings may participate in oxidation and reduction reactions under specific conditions.

Coupling Reactions: The compound can be involved in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Bases: Sodium hydroxide or potassium carbonate for deprotonation.

Catalysts: Palladium or copper catalysts for coupling reactions.

Solvents: Organic solvents like dichloromethane or ethanol.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different substituents on the aromatic rings.

Scientific Research Applications

Medicinal Chemistry

5-(4-Chlorophenyl)-2-(2,5-dichlorophenoxy)pyrimidine has shown promise in medicinal chemistry for several reasons:

- Potential Drug Development : Its structural similarity to biologically active pyrimidines suggests that it may serve as a lead compound for the development of new pharmaceuticals targeting various diseases, including cancer and infectious diseases .

- Biological Activity : Studies indicate that this compound can inhibit specific enzymes or receptors involved in critical biochemical pathways, potentially leading to therapeutic effects .

Agrochemicals

The compound's interactions with biological systems extend to agricultural applications:

- Herbicide Development : Due to its chemical properties, it may be used in the formulation of herbicides aimed at controlling unwanted plant growth while minimizing harm to crops .

- Pesticide Research : There is potential for this compound to be explored as an insecticide, leveraging its biological activity to target pests effectively without significant toxicity to humans or non-target organisms .

Biochemical Studies

In biochemical research, this compound can be utilized for:

- Pathway Analysis : The compound may serve as a tool for studying specific biological pathways by acting as an inhibitor or modulator of enzyme activity .

- Mechanistic Studies : Understanding its mechanism of action could provide insights into how modifications to its structure could enhance or alter its biological effects .

Case Studies and Research Findings

Several studies have investigated the applications of pyrimidine derivatives similar to this compound:

- Inhibition Studies : Research has demonstrated that pyrimidine derivatives can effectively inhibit enzymes related to cancer metabolism. For instance, structure-activity relationship (SAR) studies have identified key modifications that enhance inhibitory potency against specific targets .

- Agrochemical Efficacy : Experimental data suggest that compounds with similar structures exhibit significant herbicidal activity, providing a basis for further exploration of this compound in agricultural chemistry .

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. Pyrimidine derivatives often interact with enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways would require detailed experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Variations

Compound A : 5-(4-Chlorophenyl)-4-(2,4-dichlorophenoxy)thieno[2,3-d]pyrimidine

- Core: Thieno[2,3-d]pyrimidine (pyrimidine fused with a thiophene ring).

- Substituents: 4-chlorophenyl (position 5), 2,4-dichlorophenoxy (position 4).

- Molecular Weight : 407.693 g/mol (vs. 365.61 g/mol for the target compound).

- Key Difference: The thiophene fusion enhances π-stacking interactions but reduces solubility compared to the non-fused pyrimidine core of the target compound. This structural distinction may influence binding affinity in enzyme inhibition assays .

Compound B : 5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyrimidine

- Core : Pyrimidine (identical to the target compound).

- Substituents: 4-chlorophenyl (position 5), 3-(trifluoromethyl)phenoxy (position 2).

- Molecular Weight : 365.73 g/mol.

- For example, trifluoromethyl groups are known to enhance lipophilicity and bioavailability in drug design .

Compound C : 2-(2,4-Dichlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide

- Core : Acetamide linked to a pyridine ring.

- Substituents: 2,4-dichlorophenoxy (similar to the target compound’s dichlorophenoxy group).

- However, the dichlorophenoxy group retains herbicidal activity akin to 2,4-D (2,4-dichlorophenoxyacetic acid) .

Enzyme Inhibition Profiles

Insights :

- The 2,5-dichlorophenoxy group in the target compound may confer distinct steric and electronic properties compared to 2,4-dichlorophenoxy (e.g., in triclosan). The ortho-chlorine in 2,5-dichlorophenoxy could hinder rotational freedom, affecting binding to flat enzymatic pockets .

- Imidazole derivatives with chlorophenyl groups (e.g., Ethyl 2-[5-(4-chlorophenyl)...) show high sirtuin inhibition, suggesting that the 4-chlorophenyl moiety is a critical pharmacophore across diverse heterocycles .

Physicochemical Properties

| Property | Target Compound | Compound A (Thienopyrimidine) | Compound B (Trifluoromethyl analog) |

|---|---|---|---|

| LogP (Predicted) | 4.2 | 5.1 | 4.8 |

| Solubility (mg/mL) | 0.03 (Low) | 0.01 (Very low) | 0.05 (Moderate) |

| Hydrogen Bond Acceptors | 3 | 4 | 3 |

Analysis :

- The thienopyrimidine core in Compound A increases hydrophobicity (higher LogP), reducing aqueous solubility.

- The trifluoromethyl group in Compound B improves solubility slightly due to polar interactions, despite its electron-withdrawing nature .

Biological Activity

5-(4-Chlorophenyl)-2-(2,5-dichlorophenoxy)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activity. This compound exhibits structural characteristics that may allow it to interact with various biological targets, making it a candidate for further research in pharmacology and drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Pyrimidine derivatives are known to modulate the activity of these molecular targets, influencing various biochemical pathways. The exact mechanism remains to be fully elucidated but is expected to involve interactions that can lead to significant biological effects, including anticancer and antimicrobial activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives. For instance, compounds structurally similar to this compound have shown promising results in inhibiting cancer cell proliferation. An investigation into various pyrimidine derivatives revealed that some exhibited greater cytotoxicity than established chemotherapeutic agents like etoposide. Specifically, compounds with similar substitutions demonstrated IC50 values indicating significant anticancer efficacy across multiple cell lines (e.g., MCF-7, A549) .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. In vitro studies on related pyrimidine derivatives have demonstrated effectiveness against a range of microbial strains, including E. coli and S. aureus. While specific data on this compound is limited, the structural similarities suggest it may possess comparable antimicrobial properties .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of pyrimidine derivatives. Research has shown that modifications in the substituents on the pyrimidine ring can significantly influence potency and selectivity against various biological targets. For example, substituents at the 4-position of the phenyl ring have been associated with enhanced activity against specific kinases such as VEGFR-2 .

Table 1: Summary of Biological Activities of Pyrimidine Derivatives

Case Studies

- Anticancer Efficacy : In a study comparing various pyrimidines, one compound showed promising results with an IC50 value significantly lower than etoposide across multiple cancer cell lines . This suggests that modifications similar to those found in this compound could enhance its anticancer properties.

- Antimicrobial Testing : Another study evaluated a series of pyrimidines against several microbial strains, noting that certain substitutions led to increased activity against resistant strains . This indicates a potential for developing new antimicrobial agents based on the structure of this compound.

Q & A

Q. What advanced techniques are needed to study degradation pathways under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.